Chromane-4,6-diol
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Overview
Description
Chromane-4,6-diol is a chemical compound belonging to the chromane family, which is a class of oxygen-containing heterocycles Chromane derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromane-4,6-diol can be achieved through several methods. One common approach involves the use of organocatalytic domino Michael/hemiacetalization reactions. This method employs aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols as starting materials, followed by PCC oxidation and dehydroxylation . The reaction conditions typically involve the use of modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids in the reaction media .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would be applicable to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Chromane-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chroman-4-one derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) is commonly used as an oxidizing agent.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as acyl chlorides, bromine, and nitric acid are used for acylation, bromination, and nitration reactions, respectively.
Major Products
The major products formed from these reactions include chroman-4-one derivatives, alcohol derivatives, and various substituted chromane compounds .
Scientific Research Applications
Chromane-4,6-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of chromane-4,6-diol involves its interaction with various molecular targets and pathways. For example, chromane derivatives have been shown to inhibit protein kinases, aldose reductase, and HIV-1 reverse transcriptase . These interactions result in the modulation of cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Chromane-4,6-diol can be compared with other similar compounds, such as:
Chromone: Chromone is a heterocyclic compound with a benzo-γ-pyrone skeleton.
Chroman-4-one: Chroman-4-one is another related compound with significant pharmacological activities.
This compound stands out due to its unique combination of hydroxyl groups and its potential for diverse scientific applications.
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-4,6-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,10-11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIXNYIUQLLDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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